ethyl 6-{[1,3-dimethyl-2,6-dioxo-8-(propylamino)-1,2,3,6-tetrahydro-7H-purin-7-yl]methyl}-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[1,3-DIMETHYL-2,6-DIOXO-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a unique structure combining purine and pyrimidine moieties, which are essential components in various biochemical processes.
Preparation Methods
The synthesis of ETHYL 6-{[1,3-DIMETHYL-2,6-DIOXO-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the purine and pyrimidine intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-{[1,3-DIMETHYL-2,6-DIOXO-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar compounds include other purine and pyrimidine derivatives, such as:
Adenine: A purine base found in DNA and RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in DNA and RNA. ETHYL 6-{[1,3-DIMETHYL-2,6-DIOXO-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combined purine and pyrimidine structure, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H31N7O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[[1,3-dimethyl-2,6-dioxo-8-(propylamino)purin-7-yl]methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H31N7O5/c1-6-13-26-23-28-20-19(21(33)31(5)25(36)30(20)4)32(23)14-16-17(22(34)37-7-2)18(27-24(35)29(16)3)15-11-9-8-10-12-15/h8-12,18H,6-7,13-14H2,1-5H3,(H,26,28)(H,27,35) |
InChI Key |
SNCKPKINIHDDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=C(C(NC(=O)N3C)C4=CC=CC=C4)C(=O)OCC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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